AChE/BuChE-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE/BuChE-IN-3 is a novel compound synthesized by combining flurbiprofen and isoniazide. It exhibits enhanced inhibition activity against acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the treatment of Alzheimer’s disease .
準備方法
The synthesis of AChE/BuChE-IN-3 involves the combination of flurbiprofen and isoniazide. The reaction conditions and specific synthetic routes are detailed in the study by Amina Asghar and colleagues . Industrial production methods for this compound are not yet well-documented, as it is primarily in the research phase.
化学反応の分析
AChE/BuChE-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions can occur, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学的研究の応用
AChE/BuChE-IN-3 has several scientific research applications, including:
Chemistry: The compound is used in studies related to enzyme inhibition and molecular docking.
Biology: It is studied for its potential effects on cholinergic neurotransmission and neural function.
Medicine: this compound shows promise as a treatment for Alzheimer’s disease due to its enhanced inhibition activity against acetylcholinesterase and butyrylcholinesterase.
作用機序
AChE/BuChE-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and butyrylcholine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of Alzheimer’s disease .
類似化合物との比較
AChE/BuChE-IN-3 is compared with other similar compounds, such as flurbiprofen and physostigmine. It shows approximately 2.5 times enhanced acetylcholinesterase inhibition activity and 1.7 times improved butyrylcholinesterase inhibition activity compared to flurbiprofen . Other similar compounds include eserine (physostigmine), which also inhibits acetylcholinesterase but with lower binding energy compared to this compound .
特性
分子式 |
C30H30F3N3O6 |
---|---|
分子量 |
585.6 g/mol |
IUPAC名 |
4-[[5-methoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxymethyl]-1-[[4-(trifluoromethyl)phenyl]methyl]triazole |
InChI |
InChI=1S/C30H30F3N3O6/c1-37-25-13-22(41-17-21-16-36(35-34-21)15-18-5-7-20(8-6-18)30(31,32)33)14-26-23(25)9-10-24(42-26)19-11-27(38-2)29(40-4)28(12-19)39-3/h5-8,11-14,16,24H,9-10,15,17H2,1-4H3 |
InChIキー |
VEELDJJRSMRMQE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCC3=C(O2)C=C(C=C3OC)OCC4=CN(N=N4)CC5=CC=C(C=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。